molecular formula C18H20N2O3 B4618687 N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2-methylbenzamide

N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2-methylbenzamide

Cat. No. B4618687
M. Wt: 312.4 g/mol
InChI Key: LBVFNLUJJZVOST-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related benzamide compounds typically involves acylation reactions, where an amine reacts with an acid chloride in the presence of a suitable solvent. For example, the preparation of N-3-hydroxyphenyl-4-methoxybenzamide was achieved through the acylation of 3-aminophenol with 4-metoxybenzoyl chloride in THF, characterized by NMR and elemental analysis (Karabulut et al., 2014). Although not directly related to the synthesis of N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2-methylbenzamide, this process can provide insights into potential synthetic pathways for related compounds by substituting appropriate starting materials.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often determined through X-ray crystallography and supported by computational methods such as DFT calculations. The study on N-3-hydroxyphenyl-4-methoxybenzamide, for example, revealed insights into the influence of intermolecular interactions on the molecular geometry of benzamides (Karabulut et al., 2014). These methods can elucidate the bond lengths, angles, and dihedral angles critical for understanding the structural characteristics of N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2-methylbenzamide.

Chemical Reactions and Properties

Benzamide derivatives undergo a variety of chemical reactions, highlighting their reactivity and functional group transformations. The electrochemical generation of oxazolines from chloralbenzamides via electrochemical reduction is one example, demonstrating the versatility of benzamides in synthetic chemistry (Guirado et al., 2002). This reactivity is significant for the functionalization and further derivatization of N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2-methylbenzamide.

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystallinity are crucial for understanding the behavior of chemical compounds under different conditions. Although specific data on N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2-methylbenzamide are not available, studies on similar compounds can provide valuable information. For instance, the characterization of 2-ethoxybenzamide revealed insights into its hydrogen-bonded dimer formation and ribbon-like packing motifs, which could influence the solubility and melting point (Pagola & Stephens, 2009).

Scientific Research Applications

Novel Impurities in Anti-diabetic Drug Synthesis

Kancherla et al. (2018) identified and isolated seven unknown impurities from Repaglinide bulk drug batches, using ultra-performance liquid chromatography (UPLC). These impurities include derivatives structurally related to benzamides and ethoxybenzamide compounds. The study's focus on the isolation, structural characterization, and synthesis of these impurities underlines the importance of purity and the identification of potential by-products in pharmaceutical synthesis, which is crucial for ensuring drug safety and efficacy (Kancherla et al., 2018).

Synthesis and Characterization of Aromatic Polyimides

Butt et al. (2005) explored the synthesis and characterization of novel aromatic polyimides, incorporating derivatives such as 4,4-(aminophenyl) phenyl-4-aminobenzamide. These compounds were polymerized with various anhydrides to produce polyimides with high thermal stability and solubility in organic solvents. This research demonstrates the application of benzamide derivatives in creating high-performance materials with potential uses in electronics, coatings, and aerospace industries (Butt et al., 2005).

Development of Gastroprokinetic Agents

T. Morie et al. (1995) synthesized a new series of 4-amino-5-chloro-2-ethoxybenzamides bearing six- and seven-membered heteroalicycles, evaluated for gastroprokinetic activity. This study showcases the therapeutic potential of specific benzamide derivatives in treating gastrointestinal motility disorders, highlighting the role of chemical structure in medicinal chemistry research (Morie et al., 1995).

Antioxidant Activity of Benzamide Derivatives

Perin et al. (2018) investigated a range of N-arylbenzamides for their antioxidant capacity, demonstrating that these compounds exhibit improved antioxidative properties relative to reference molecules. The study suggests the potential of benzamide derivatives as antioxidants, which could have implications for the development of therapeutic agents against oxidative stress-related diseases (Perin et al., 2018).

properties

IUPAC Name

N-[2-(4-ethoxyanilino)-2-oxoethyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-3-23-15-10-8-14(9-11-15)20-17(21)12-19-18(22)16-7-5-4-6-13(16)2/h4-11H,3,12H2,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBVFNLUJJZVOST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CNC(=O)C2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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